molecular formula C16H19FN4O3S B2604316 N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide CAS No. 906155-05-3

N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide

Cat. No. B2604316
CAS RN: 906155-05-3
M. Wt: 366.41
InChI Key: YZYZAPGCFKBWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
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Scientific Research Applications

Protoporphyrinogen Oxidase Inhibition for Herbicidal Activity

Research has demonstrated that analogs related to the chemical structure of interest, particularly involving the 1,3,4-oxadiazol moiety, show promising protoporphyrinogen oxidase (PPO) inhibitory activity. PPO inhibitors are significant for their herbicidal properties due to their low toxicity to mammals and minimal environmental impact. For instance, compounds with modifications at the 1,3,4-oxadiazol ring have exhibited good PPO inhibition, highlighting their potential as commercial herbicides with broad-spectrum post-emergence activity (Jiang et al., 2010).

Antibacterial and Anthelmintic Activity

Another study explored the synthesis and characterization of compounds incorporating the 1,2,4-oxadiazol-3-yl moiety, which were screened for in vitro antibacterial and anthelmintic activities. The research indicates that while these compounds showed moderate to poor antibacterial activity, their potential in anthelmintic applications was noted, suggesting a scope for developing novel antimicrobial agents (Sanjeevarayappa et al., 2015).

Chemiluminescence and Light Emission Studies

Compounds featuring the tert-butylamino and oxadiazol moieties have been examined for their ability to emit light upon base-induced decomposition. This property is particularly interesting for applications in chemiluminescence, where such compounds could potentially be used as probes or in light-emitting devices. The study on these compounds reveals their stability and light emission characteristics, offering insights into their utility in scientific research where light emission is required (Watanabe et al., 2010).

Antimycobacterial Agents

Research into the development of new antituberculosis agents has led to the synthesis of 1,3,4-oxadiazole derivatives, showing significant in vitro activity against Mycobacterium tuberculosis. These compounds have exhibited selective antimycobacterial effects with low toxicity, suggesting their potential as promising candidates for tuberculosis treatment (Karabanovich et al., 2016).

Enzymatic Inhibition for Metabolic Studies

The compound LC15-0133, which shares a similar structural motif with the chemical of interest, was studied for its metabolic transformations in rat liver microsomes. This research is critical for understanding how such compounds are metabolized in biological systems, potentially contributing to the development of novel therapeutic agents with improved metabolic profiles (Yoo et al., 2008).

properties

IUPAC Name

N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-16(2,3)19-12(22)9-25-15-21-20-13(24-15)8-18-14(23)10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYZAPGCFKBWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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